molecular formula C24H41N3O16 B013919 N,N',N''-triacetylchitotriose CAS No. 38864-21-0

N,N',N''-triacetylchitotriose

Cat. No. B013919
CAS RN: 38864-21-0
M. Wt: 627.6 g/mol
InChI Key: LRDDKCYRFNJZBX-WHFMPQCRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of N,N',N''-triacetylchitotriose involves strategic acetylation of chitotriose, a process that has been refined to enhance yield and purity. Notably, the synthesis method aims to achieve regioselective acetylation, ensuring that the acetyl groups are specifically positioned at the nitrogen atoms of the glucosamine units. This precise control over acetylation is crucial for the subsequent biological activity and interaction studies of N,N',N''-triacetylchitotriose.

Molecular Structure Analysis

Molecular structure analysis, primarily through NMR spectroscopy, has provided detailed insights into the conformation of N,N',N''-triacetylchitotriose. Studies reveal that the molecule adopts specific conformations in solution, influenced by its acetyl modifications. These conformations are critical for its interaction with proteins, as they determine the molecule's binding orientation and affinity. NMR investigations have shed light on the complex between wheat germ agglutinin and N,N',N''-triacetylchitotriose, revealing the stabilizing interactions and the minimal conformational changes upon binding (Espinosa et al., 2000).

Scientific Research Applications

  • Protein-Carbohydrate Interactions : This compound is used extensively to study the interactions between proteins and carbohydrates. For instance, it helps in understanding the binding of wheat germ agglutinin to N,N',N''-triacetylchitotriose and analyzing the stability of these complexes in protein-carbohydrate interactions (Espinosa et al., 2000).

  • Chitinase Inhibitors : The compound is instrumental in studying the conformations of potential chitinase inhibitors and their binding to enzymes like hevamine. This involves applications such as the use of trNOESY and STD NMR spectroscopy (Germer et al., 2003).

  • Synthesis of Elicitor-Active Chitosan Oligomers : N,N',N''-triacetylchitotriose is used in the synthesis of elicitor-active chitosan oligomers and partially N-deacetylated chitin oligomers, which are significant in phytoalexin induction (Akiyama et al., 1995).

  • Biodiversity Evaluation : It serves as a tool for evaluating biodiversity within species and selecting accessions with potential for crop improvement programs (Pianzzola et al., 2005).

  • Enzyme Assays : The compound is used for direct assays of enzymes like N-acetyl-beta-glucosaminidase, chitobiosidase, and endochitinase in solutions and on gels (Tronsmo & Harman, 1993).

  • Investigating Protein-Ligand Interactions : N,N',N''-triacetylchitotriose is used in 1H NMR spectroscopy for the study of ligand interactions, such as in the binding of trisaccharide to Urtica dioica agglutinin (Hom et al., 1995).

  • Biomedical Applications : It has applications in the development of artificial glycoconjugate polymers used as cell-specific biomedical materials, exploiting carbohydrates as recognition signals (Kobayashi et al., 1996).

  • Purification of High Molecular Substances : This compound is also used as an affinity adsorbent for the purification of substances like Solanum tuberosum agglutinin (Matsumoto et al., 1979).

  • Sugar Uptake in Bacteria : N,N',N''-triacetylchitotriose has been implicated in the induction of chitinase genes in bacteria like Streptomyces coelicolor, suggesting a role in sugar uptake mechanisms (Saito et al., 2007).

  • Inducing Defense Reactions in Plants : The compound is known to induce defense reactions in plants, such as in rice cells, where it leads to cytoplasmic acidification and the accumulation of mRNAs for defense genes (He et al., 1998).

  • Inhibitor Studies : N,N',N''-triacetylchitotriose serves as a potent inhibitor in various studies, for instance, in the inhibition of Datura lectin (Crowley et al., 1984).

  • Enzyme-Substrate Complex Studies : The structure of the tri-N-acetylchitotriose inhibitor complex in enzymes like hen egg-white lysozyme has been explored to understand detailed protein-carbohydrate interactions (Cheetham et al., 1992).

  • Capillary Electrophoresis Enzyme Assays : It is used in enzyme assays involving capillary electrophoresis, like in studying the inhibition effect of certain compounds on enzyme activity (Křížek et al., 2013).

  • Artificial N-Glycopolypeptides : The compound is relevant in the synthesis of artificial N-glycopolypeptides, which are used as model compounds in the analysis of oligosaccharide-lectin interactions (Zeng et al., 1998).

  • Modeling Protein-Carbohydrate Interactions : N,N',N''-triacetylchitotriose is used in molecular dynamics simulations to understand the dynamics of protein-carbohydrate interactions, like those involving hevein and its ligands (Colombo et al., 2004).

Safety And Hazards

“N,N’,N’'-Triacetylchitotriose” is not for human or veterinary use . When handling it, one should use personal protective equipment such as eyeshields, gloves, and a type N95 (US) or type P1 (EN143) respirator filter .

Future Directions

The physicochemical properties of “N,N’,N’'-Triacetylchitotriose” render it likely suitable for shrimp chitin processing including one-step chitin hydrolysis and alternative sustainable protein processing and the attractive emerging application of mushroom food waste valorisation .

properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H41N3O16/c1-8(32)25-11(4-28)17(36)21(12(35)5-29)42-24-16(27-10(3)34)20(39)22(14(7-31)41-24)43-23-15(26-9(2)33)19(38)18(37)13(6-30)40-23/h4,11-24,29-31,35-39H,5-7H2,1-3H3,(H,25,32)(H,26,33)(H,27,34)/t11-,12+,13+,14+,15+,16+,17+,18+,19+,20+,21+,22+,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRDDKCYRFNJZBX-WHFMPQCRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H41N3O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20959642
Record name 2-Deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl-(1->4)-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl-(1->4)-2-deoxy-2-[(1-hydroxyethylidene)amino]hexose
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

627.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder; [Sigma-Aldrich MSDS], Solid
Record name N,N',N"-Triacetylchitotriose
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Record name Tri-N-acetylchitotriose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006698
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

N,N',N''-triacetylchitotriose

CAS RN

38864-21-0
Record name N,N′,N′′-Triacetylchitotriose
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Record name N,N',N''-Triacetylchitotriose
Source ChemIDplus
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Record name 2-Deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl-(1->4)-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl-(1->4)-2-deoxy-2-[(1-hydroxyethylidene)amino]hexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20959642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tri-N-acetylchitotriose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006698
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

304 - 306 °C
Record name Tri-N-acetylchitotriose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006698
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
1,460
Citations
K Akiyama, K Kawazu, A Kobayashi - Carbohydrate research, 1995 - Elsevier
N,N′,N″-Tri(monochloro)acetylchitotriose prepared by N-monochloroacetylation of chitotriose trihydrochloride was successfully polymerized into higher-molecular-weight oligomers …
JF Espinosa, JL Asensio, JL García… - European Journal of …, 2000 - Wiley Online Library
The specific interaction of the isolated B domain of wheat germ agglutinin (WGA‐B) with N,N′,N″‐triacetylchitotriose has been analyzed by 1 H‐NMR spectroscopy. The association …
JL Asensio, HC Siebert… - Proteins: Structure …, 2000 - Wiley Online Library
ABSTRACT Model studies on lectins and their interactions with carbohydrate ligands in solution are essential to gain insights into the driving forces for complex formation and to …
NN Desai, AK Allen - Analytical Biochemistry, 1979 - Elsevier
on an N,N',N"-Triacetylchitotriose-Sepharose Matrix Page 1 ANALYTICAL BIOCHEMISTRY 93, 88-90 (1979) The Purification of Potato Lectin by Affinity Chromatography on an N,N',N"-Triacetylchitotriose-Sepharose …
A Germer, C Mügge, MG Peter… - … A European Journal, 2003 - Wiley Online Library
The solution‐state conformations of N,N′,N″‐triacetyl chitotriose (1) and other potential chitinase inhibitors 2–4 were studied using a combination of NMR spectroscopy (NOESY) and …
T Larsen, BO Petersen, BG Storgaard, JØ Duus… - …, 2011 - academic.oup.com
Salmonella contain genes annotated as chitinases; however, their chitinolytic activities have never been verified. We now demonstrate such an activity for a chitinase assigned to …
Number of citations: 39 0-academic-oup-com.brum.beds.ac.uk
K Harata, M Muraki - Journal of molecular biology, 2000 - Elsevier
Urtica dioica agglutinin is a small plant lectin that binds chitin. We purified the isolectin VI (UDA-VI) and crystal structures of the isolectin and its complex with tri-N-acetylchitotriose (…
H Ryšlavá, R Valenta, V Hýsková, T Křížek, J Liberda… - Biochimie, 2014 - Elsevier
The kinetic properties of β-N-acetylhexosaminidase purified from tobacco (Nicotiana tabacum L.) leaves have been investigated. In addition to chromogenic pNP derivates, N,N′-…
T TANIMOTO, H FUKUDA… - Chemical and …, 1984 - jstage.jst.go.jp
The hydrolytic activity of lysozyme towards 4-methylumbelliferyl tetra-N—acetyl-B-chitotetraoside (4-MU-(GlcNAc) 4) was little affected by ionic strength, though the activity of lysozyme …
Number of citations: 2 www.jstage.jst.go.jp
JF Crowley, IJ Goldstein, J Arnarp… - Archives of biochemistry …, 1984 - Elsevier
The carbohydrate-binding properties of the Datura stramonium seed lectin were studied by equilibrium dialysis, quantitative precipitation of natural and synthetic glycoproteins, and …

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